molecular formula C15H22N2OS B4845079 1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine

1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine

Cat. No. B4845079
M. Wt: 278.4 g/mol
InChI Key: RIYJGAYLGPEYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine is a chemical compound that has been the subject of scientific research due to its potential use in medicinal applications. The compound is a piperazine derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have an affinity for certain receptors, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been shown to have analgesic effects, possibly through its modulation of the glutamate system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine in lab experiments is its potential use in the development of new medications for neurological disorders. However, there are also limitations to its use, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine. One direction is to further investigate its potential use in the treatment of neurological disorders, such as epilepsy and schizophrenia. Another direction is to explore its potential use in the development of new medications for pain management. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for future use in medicinal applications.
In conclusion, 1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine is a complex chemical compound that has been the subject of scientific research due to its potential use in medicinal applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential use in the development of new medications for neurological disorders and pain management.

Scientific Research Applications

1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine has been the subject of scientific research due to its potential use in medicinal applications. The compound has been shown to have a wide range of biological activities, including anticonvulsant, antipsychotic, and analgesic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and schizophrenia.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-11-3-4-13-12(9-11)10-14(19-13)15(18)17-7-5-16(2)6-8-17/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYJGAYLGPEYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperazin-1-yl)(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine
Reactant of Route 3
1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine
Reactant of Route 4
1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine
Reactant of Route 5
1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine
Reactant of Route 6
1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine

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